6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic Acid
Description
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-oxo-6-phenylmethoxychromene-3-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c18-16(19)14-9-12-8-13(6-7-15(12)22-17(14)20)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
HKRCLOJOUBPHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
The synthesis typically begins with the formation of 6-benzyloxy salicylaldehyde through the O-benzylation of salicylaldehyde using benzyl bromide under basic conditions. This intermediate is crucial for subsequent condensation reactions.
Step 1: O-Benzylation of Salicylaldehyde
- React salicylaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone.
- The reaction proceeds via nucleophilic substitution to yield 6-(benzyloxy)salicylaldehyde.
Step 2: Knoevenagel Condensation
- The 6-(benzyloxy)salicylaldehyde undergoes Knoevenagel condensation with malonic acid or its derivatives in the presence of a base (e.g., piperidine or pyridine).
- This step forms the chromene-3-carboxylic acid core by cyclization and elimination of water.
This approach is widely accepted due to the availability of starting materials and the efficiency of the condensation reaction.
Reaction Conditions and Optimization
The reaction conditions are optimized to maximize yield and purity:
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| O-Benzylation | Salicylaldehyde, benzyl bromide, K₂CO₃, acetone | Reflux, 4–6 hours | 75–85 | Anhydrous conditions improve yield |
| Knoevenagel Condensation | 6-(Benzyloxy)salicylaldehyde, malonic acid, piperidine | 80–100°C, 3–5 hours | 65–80 | Reflux with removal of water by Dean-Stark apparatus |
Industrial Scale Synthesis
Industrial production involves similar steps but with enhanced control over parameters such as temperature, solvent purity, and reaction time to ensure reproducibility and high purity:
- Use of catalysts or phase-transfer agents to accelerate O-benzylation.
- Employing solvents like tetrahydrofuran (THF) or acetonitrile for better solubility during condensation.
- Purification through recrystallization (e.g., chloroform/petroleum ether) and chromatographic techniques.
Functional Group Transformations
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid at position 3 is reactive and can be derivatized for further applications:
| Reaction Type | Reagents/Conditions | Product Application | Notes |
|---|---|---|---|
| Esterification | EDCI, DMAP, dichloromethane (CH₂Cl₂), 0°C to room temperature | Formation of aryl esters for fluorescent probes | Mild conditions preserve chromene core |
| Amidation | HATU, DIPEA, dimethylformamide (DMF) | Amide derivatives for drug development | Efficient coupling with amines |
Benzyloxy Group Modifications
- Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere removes the benzyl protecting group, yielding 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, a versatile intermediate.
- Alkylation: Under basic conditions (K₂CO₃ in acetone), the benzyloxy group can be alkylated further to extend alkoxy chains, enhancing solubility or modifying photophysical properties.
Analytical Characterization
Characterization is essential to confirm the structure and purity of the compound:
| Technique | Key Observations | Interpretation |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Singlet at δ ~5.24 ppm for benzyloxy methylene (CH₂O), aromatic protons between δ 6.94–8.69 ppm | Confirms benzyloxy substitution and aromatic chromene core |
| Infrared Spectroscopy (IR) | Bands at ~1740 cm⁻¹ (lactone C=O), ~1690 cm⁻¹ (carboxylic acid C=O) | Functional groups identification |
| Melting Point Analysis | Decomposition around 200°C | Indicates purity and thermal stability |
Full Research Findings and Literature Insights
A recent comprehensive study from the Institute of Organic Chemistry, Technische Universität Braunschweig, and collaborators provides detailed synthetic protocols for related benzyloxy coumarin derivatives, including this compound analogs. This research emphasizes:
- The use of O-benzylation followed by Knoevenagel condensation as a robust synthetic strategy.
- The possibility of further functionalization at the benzyloxy and carboxylic acid positions to tailor biological activity.
- The importance of purification steps such as recrystallization and chromatographic separation to achieve high purity compounds suitable for biological assays.
This work includes full spectroscopic data (¹H and ¹³C NMR, HRMS, ATR-IR) and confirms the synthetic route's reproducibility and scalability.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield Range | Notes |
|---|---|---|---|---|
| O-Benzylation | Salicylaldehyde, benzyl bromide, K₂CO₃, acetone | Reflux 4–6 h, anhydrous solvent | 75–85% | Critical for introducing benzyloxy group |
| Knoevenagel Condensation | 6-(Benzyloxy)salicylaldehyde, malonic acid, piperidine | Reflux 80–100°C, 3–5 h | 65–80% | Forms chromene-3-carboxylic acid core |
| Purification | Recrystallization (CHCl₃/petroleum ether), chromatography | Ambient temperature | — | Ensures high purity for further use |
| Functional Group Modifications | EDCI/DMAP for esterification; HATU/DIPEA for amidation | 0°C to RT (esterification), RT (amidation) | — | Enables derivatization for applications |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 3 participates in classical derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., quinolin-8-ol) in the presence of coupling agents like EDCI/DMAP to form aryl esters. This is critical for modifying solubility or biological activity .
-
Amidation : Forms amides with primary/secondary amines using HATU or DCC as activators, enabling prodrug development or targeted delivery .
Table 1: Representative Reaction Conditions
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Esterification | EDCI, DMAP, CH₂Cl₂, 0°C → rt | Fluorescent probes | |
| Amidation | HATU, DIPEA, DMF | Anti-cancer agents |
Benzyloxy Group Modifications
The 6-benzyloxy substituent undergoes selective deprotection or functionalization:
-
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid , a precursor for further oxidation or glycosylation .
-
Alkylation : Reacts with alkyl halides under basic conditions (K₂CO₃, acetone) to introduce longer alkoxy chains, enhancing solubility for fluorescence studies .
Lactone Ring Reactivity
The α,β-unsaturated lactone system exhibits electrophilic character:
-
Nucleophilic Addition : The 2-oxo group participates in Michael additions with amines or thiols, forming adducts with potential bioactivity .
-
Ring-Opening : Under strongly basic conditions (NaOH, H₂O/EtOH), the lactone hydrolyzes to the corresponding dicarboxylic acid derivative .
Oxidation and Reduction Pathways
-
Oxidation : The electron-rich chromene ring undergoes oxidation with KMnO₄ or CrO₃ to yield quinone derivatives, though this may compromise the lactone structure .
-
Reduction : Selective reduction of the double bond (NaBH₄, LiAlH₄) generates dihydrocoumarin analogs, altering photophysical properties .
Key Research Findings
-
Anti-Cancer Potential : Aryl esters of this compound demonstrate anti-invasive activity against HT-1080 fibrosarcoma cells (IC₅₀ = 12–45 μM) .
-
Solubility Optimization : Long-chain alkoxy derivatives (e.g., octyloxy) improve solubility in apolar solvents without compromising fluorescence intensity .
This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing fluorescent tags, anti-cancer agents, and anti-inflammatory scaffolds. Continued exploration of its reactivity could unlock novel biomedical applications.
Scientific Research Applications
6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
The substituent at position 6 significantly influences physical properties such as melting point, solubility, and molecular weight. Key comparisons include:
Key Observations :
- Benzyloxy vs. Smaller Substituents : The bulky benzyloxy group increases molecular weight and reduces solubility in polar solvents compared to methoxy or methyl groups.
- Allyloxy vs. Benzyloxy : The allyloxy group (lower molecular weight) results in a lower melting point (167–168°C vs. ~200°C), likely due to reduced crystal packing efficiency .
Electronic and Spectral Comparisons
The electronic nature of substituents impacts NMR chemical shifts and IR spectra:
NMR Data:
- 6-(Benzyloxy) derivative : Benzyloxy protons resonate as a singlet (δ 5.24 ppm), while aromatic protons appear between δ 6.94–8.69 ppm .
- 6-Bromo derivative : Aromatic protons shift downfield (δ 8.50–7.45 ppm) due to bromine’s electron-withdrawing effect .
- 6-Methoxy derivative : Methoxy protons appear at δ 3.80–3.85 ppm, with upfield shifts in aromatic protons (δ 6.70–7.60 ppm) .
IR and HRMS:
Biological Activity
6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a chromene core with a benzyloxy group at the 6-position and a carboxylic acid moiety at the 3-position. This specific arrangement contributes to its unique biological properties.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 20 | Cell cycle arrest and ROS generation |
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, making it a potential candidate for treating inflammatory diseases .
- Caspase Activation : The compound activates caspases, which are critical for the execution phase of apoptosis.
- ROS Generation : Induces reactive oxygen species (ROS) production, leading to oxidative stress that can trigger cell death in cancer cells.
- NF-kB Inhibition : Suppresses NF-kB activity, reducing inflammation and promoting apoptosis in immune cells.
Study on Breast Cancer Cells
A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure .
In Vivo Studies
In vivo experiments using mouse models have further supported the anticancer efficacy of this compound. Mice treated with this compound showed reduced tumor growth rates compared to control groups, alongside lower levels of inflammatory markers in serum .
Q & A
Basic: What are the optimal synthetic routes for 6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic Acid, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves coupling benzyloxy-substituted precursors with chromene-carboxylic acid derivatives. For example, anhydride-mediated esterification (e.g., propionic or valeric anhydride) under reflux conditions can introduce acyloxymethyl groups at the 6-position, as demonstrated in analogous coumarin syntheses . Key parameters include:
- Reagent stoichiometry : Excess anhydride (e.g., 30 mL per 3 g substrate) ensures complete conversion.
- Solvent selection : THF or acetonitrile improves solubility during reflux.
- Workup : Precipitation in water followed by crystallization (e.g., CHCl₃/petroleum ether) enhances purity (yields 60–80%) .
Basic: How should researchers approach the characterization of this compound using spectroscopic methods?
Characterization relies on:
- ¹H NMR : Peaks at δ 5.1–5.2 ppm (CH₂OCO) confirm benzyloxy group presence, while δ 7.5–8.9 ppm (aromatic protons) validate chromene backbone integrity .
- IR spectroscopy : Bands at ~1740 cm⁻¹ (C=O lactone/ester) and ~1690 cm⁻¹ (carboxylic acid) distinguish functional groups .
- Melting point analysis : Sharp melting ranges (e.g., 174–176°C) indicate purity .
Advanced: How can X-ray crystallography data be refined using SHELX software to resolve structural ambiguities?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data scaling : Use SHELXC to preprocess high-resolution data, correcting for absorption and twinning .
- Phase determination : SHELXD/SHELXE enable robust experimental phasing, even with weak anomalous signals .
- Parameterization : Apply restraints for flexible groups (e.g., benzyloxy side chains) to reduce overfitting.
- Validation : Check R-factor convergence (<5% discrepancy) and validate geometry with PLATON .
Advanced: What strategies are effective in modifying the benzyloxy group to study structure-activity relationships (SAR)?
Functionalization strategies include:
- Cross-coupling reactions : Suzuki-Miyaura reactions with boronic acids (e.g., 6-(benzyloxy)naphthylboronic acid) introduce aryl/heteroaryl groups .
- Protecting group manipulation : Hydrogenolysis (H₂/Pd-C) removes benzyloxy groups to generate hydroxyl derivatives for comparative bioactivity assays .
- Acyloxymethylation : Replace benzyloxy with propionyloxymethyl or butyryloxymethyl groups to modulate lipophilicity and solubility .
Advanced: How to address discrepancies in biological activity data across different assay conditions?
Methodological considerations:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., Ro 28-2653 as a reference inhibitor) .
- Solvent effects : Compare DMSO vs. aqueous buffer solubility to identify artifacts in IC₅₀ measurements.
- Data normalization : Express activity relative to internal standards (e.g., β-galactosidase for cytotoxicity assays) .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model electron density distribution, focusing on the carboxylic acid and lactone moieties.
- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2), prioritizing hydrogen bonds with the 2-oxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
